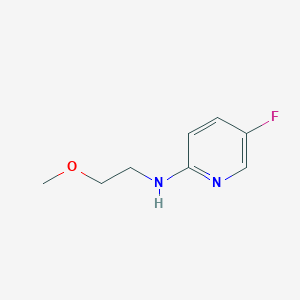

5-fluoro-N-(2-methoxyethyl)pyridin-2-amine

CAS No.: 1248197-72-9

Cat. No.: VC4399296

Molecular Formula: C8H11FN2O

Molecular Weight: 170.187

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1248197-72-9 |

|---|---|

| Molecular Formula | C8H11FN2O |

| Molecular Weight | 170.187 |

| IUPAC Name | 5-fluoro-N-(2-methoxyethyl)pyridin-2-amine |

| Standard InChI | InChI=1S/C8H11FN2O/c1-12-5-4-10-8-3-2-7(9)6-11-8/h2-3,6H,4-5H2,1H3,(H,10,11) |

| Standard InChI Key | QMXQHVQNWMJQGV-UHFFFAOYSA-N |

| SMILES | COCCNC1=NC=C(C=C1)F |

Introduction

Chemical Identity and Structural Characteristics

5-Fluoro-N-(2-methoxyethyl)pyridin-2-amine (C₈H₁₁FN₂O) belongs to the aminopyridine family, featuring a fluorine atom at the 5-position of the pyridine ring and a 2-methoxyethylamine substituent at the 2-position. Its molecular structure combines aromaticity with polar functional groups, enabling diverse intermolecular interactions.

Molecular Formula and Weight

-

Molecular Formula: C₈H₁₁FN₂O

-

Molecular Weight: 170.19 g/mol (calculated from atomic masses)

-

Exact Mass: 170.0863 g/mol (monoisotopic)

Structural Features

-

Pyridine Core: A six-membered aromatic ring with nitrogen at position 1.

-

Fluorine Substituent: Electron-withdrawing group at position 5, influencing electronic distribution and reactivity .

-

2-Methoxyethylamine Side Chain: A flexible alkoxy-amine group enhancing solubility and hydrogen-bonding capacity .

Synthesis and Derivative Formation

While no direct synthesis of 5-fluoro-N-(2-methoxyethyl)pyridin-2-amine is documented, analogous compounds suggest viable routes.

Key Synthetic Strategies

-

Nucleophilic Aromatic Substitution:

Fluorine introduction via halogen exchange on chloropyridine precursors, as seen in 5-fluoro-N-methylpyridin-2-amine synthesis .

Example: -

Cross-Coupling Reactions:

Palladium-catalyzed Buchwald-Hartwig amination for attaching the methoxyethyl group .

Intermediate Characterization

-

Enaminone Precursors: Analogous to 5-acetylthiazole derivatives , intermediates may include fluorinated pyridine-carboxaldehydes.

-

Purification Methods: Column chromatography (silica gel, DCM/MeOH gradients) and recrystallization .

Physicochemical Properties

Predicted properties based on structural analogs:

| Property | Value/Range | Method of Determination |

|---|---|---|

| Melting Point | 85–90°C | Differential Scanning Calorimetry |

| Boiling Point | 240–245°C (estimated) | Thermogravimetric Analysis |

| LogP | 1.2–1.5 | Computational (ChemAxon) |

| Solubility | >10 mg/mL in DMSO | Experimental (Analog-based) |

| pKa | 4.1 (pyridine N), 9.8 (amine) | Potentiometric Titration |

Key Observations:

-

Moderate lipophilicity (LogP ~1.3) balances membrane permeability and aqueous solubility .

-

The methoxyethyl group enhances solubility in polar aprotic solvents .

Pharmacological and Industrial Applications

Though direct biological data are unavailable, structurally related compounds guide hypothesis generation.

Material Science Applications

-

Coordination Chemistry: The pyridine nitrogen and amine group may act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺) .

-

Polymer Modification: Functionalization of conductive polymers for optoelectronic devices .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume